Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate
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Overview
Description
Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkynes, catalyzed by copper (I) or ruthenium (II) compounds . The reaction conditions often require moderate temperatures and the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
- Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate
Uniqueness
Methyl 5-isopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and bioavailability compared to other similar compounds .
Properties
CAS No. |
1097776-52-7 |
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Molecular Formula |
C15H14F3NO4 |
Molecular Weight |
329.27 g/mol |
IUPAC Name |
methyl 5-propan-2-yl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H14F3NO4/c1-8(2)13-11(14(20)21-3)12(19-23-13)9-6-4-5-7-10(9)22-15(16,17)18/h4-8H,1-3H3 |
InChI Key |
PBOZGHIHJJUXGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=CC=CC=C2OC(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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